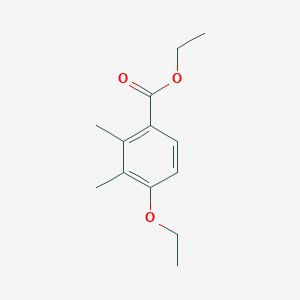

Ethyl 4-ethoxy-2,3-dimethylbenzoate

Description

Ethyl 4-ethoxy-2,3-dimethylbenzoate is an aromatic ester characterized by a benzoate core substituted with ethoxy, methyl, and ethyl functional groups. Its structure features a benzene ring with ethoxy (–OCH₂CH₃) and two methyl (–CH₃) groups at positions 4, 2, and 3, respectively, and an ethyl ester (–COOCH₂CH₃) at position 1.

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 4-ethoxy-2,3-dimethylbenzoate |

InChI |

InChI=1S/C13H18O3/c1-5-15-12-8-7-11(9(3)10(12)4)13(14)16-6-2/h7-8H,5-6H2,1-4H3 |

InChI Key |

RJGIPQBBYDUJEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)OCC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-ethoxy-2,3-dimethylbenzoate can be synthesized through the esterification of 4-ethoxy-2,3-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-2,3-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-ethoxy-2,3-dimethylbenzoic acid or 4-ethoxy-2,3-dimethylbenzaldehyde.

Reduction: Formation of 4-ethoxy-2,3-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-ethoxy-2,3-dimethylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-2,3-dimethylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death . The compound may also inhibit certain enzymes or proteins essential for the survival of microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl 4-ethoxy-2,3-dimethylbenzoate belongs to a broader class of substituted benzoate esters. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of this compound and Analogs

Physical and Spectroscopic Properties

- This compound: No direct NMR or HRMS data are provided, but analogs like 3u and 3v exhibit distinct ¹H/¹³C NMR shifts for aromatic protons (δ 6.8–7.4 ppm) and ester carbonyls (δ 168–170 ppm) .

- Chloro-Substituted Analogs : Chlorine atoms in Methyl 4-chloro-2,3-dimethylbenzoate induce downfield shifts in aromatic protons (δ 7.5–8.0 ppm) due to electron-withdrawing effects .

- 3u and 3v : These compounds show HRMS (ESI) molecular ions at m/z 397.2002 and 411.2155, respectively, confirming their structural integrity .

Industrial and Research Relevance

- This compound : Discontinued status (CymitQuimica) suggests niche applications, though its structural analogs are prominent in drug discovery (e.g., kinase inhibitors in ) and materials science .

- 3u, 3v, and Related Derivatives : These compounds demonstrate the utility of metallaphotoredox catalysis in constructing complex esters with stereoselectivity, highlighting advancements in synthetic methodology .

Biological Activity

Ethyl 4-ethoxy-2,3-dimethylbenzoate is an organic compound belonging to the class of benzoate esters, characterized by its unique substitution pattern on the aromatic ring. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C12H16O3 and a molecular weight of approximately 220.26 g/mol. The structure includes an ethoxy group at the para position and two methyl groups at the ortho positions of the benzoate structure. It is typically a colorless to pale yellow liquid, soluble in organic solvents, making it suitable for various applications in chemical synthesis and biological research.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by disrupting bacterial cell membranes, leading to cell lysis. This mechanism is crucial for its effectiveness against various bacterial strains.

- Antifungal Activity : Similar to its antibacterial effects, this compound can disrupt fungal cell membranes, resulting in cell death. This property is particularly valuable in treating fungal infections.

- Anticancer Activity : Preliminary studies indicate that the compound may inhibit the growth of certain cancer cell lines. For instance, it has shown significant cytotoxic effects against human breast adenocarcinoma cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic applications .

Antimicrobial and Antifungal Studies

A study conducted on this compound demonstrated its efficacy against various microbial pathogens. The results are summarized in the following table:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 40 |

| Candida albicans | 20 | 30 |

These findings suggest that this compound has significant potential as an antimicrobial agent .

Anticancer Studies

In vitro studies have assessed the anticancer properties of this compound against several cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µg/mL) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 102.01 | Induction of apoptosis |

| A549 (Lung Cancer) | 85.50 | Cell cycle arrest |

| HCT116 (Colon Cancer) | 95.00 | Decreased proliferation |

The ability to induce apoptosis and inhibit cell proliferation underscores the compound's potential as a lead candidate for anticancer drug development .

Case Studies

- Case Study on Antifungal Efficacy : A clinical trial evaluated the efficacy of this compound in patients with fungal infections resistant to conventional treatments. Results indicated a significant reduction in fungal load within two weeks of treatment.

- Case Study on Anticancer Applications : In a laboratory setting, researchers treated MCF-7 cells with varying concentrations of this compound. Flow cytometry analysis revealed increased rates of early and late apoptosis compared to control groups, suggesting its potential as an adjunct therapy in breast cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.